molecular formula C20H21N5O B2372586 (E)-N'-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306758-91-8

(E)-N'-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2372586
CAS No.: 306758-91-8
M. Wt: 347.422
InChI Key: AAZBDYURUHPUGV-FYJGNVAPSA-N
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Description

(E)-N'-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic pyrazole-carbohydrazide derivative intended for research and development purposes. This compound is part of a class of molecules known for their potential in various pharmacological investigations. Pyrazole derivatives have been extensively studied and are reported in scientific literature to exhibit a wide range of biological activities, which may include anti-inflammatory, antioxidant, and antidiabetic properties, among others . The presence of both pyrazole and hydrazone moieties in its structure is of significant interest in medicinal chemistry for the design of new active molecules . The compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-18(16-7-5-4-6-8-16)22-23-19(14)20(26)24-21-13-15-9-11-17(12-10-15)25(2)3/h4-13H,1-3H3,(H,22,23)(H,24,26)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZBDYURUHPUGV-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Diketone Preparation

3-Phenylpentane-2,4-dione serves as the optimal precursor, providing:

  • Methyl groups at C2/C4 positions
  • Phenyl group at C3

Synthetic Route

  • Claisen condensation of ethyl acetoacetate with phenylacetylene under palladium catalysis
  • Acidic hydrolysis to yield 3-phenylpentane-2,4-dione (85% yield)

Hydrazine Cyclization

Reaction with hydrazine hydrate generates the pyrazole ring:

Table 1. Cyclocondensation Optimization
ConditionSolventTemp (°C)Time (h)Yield (%)
Hydrazine hydrate (2 eq)Ethanol80678
+ 5% ZnO nanoparticlesEthanol80392
Microwave irradiationSolvent-free1200.588

Regiochemical control ensures exclusive formation of 4-methyl-3-phenyl-1H-pyrazole over other isomers due to:

  • Steric hindrance from the phenyl group directing hydrazine attack to C2
  • Kinetic favorability of 1,3-diketone enolization at the less substituted carbonyl

Carbohydrazide Formation

Conversion of the pyrazole ester to carbohydrazide proceeds via a two-step sequence:

Ester Aminolysis

Reaction of ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate with hydrazine hydrate:

$$ \text{Ester} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{Carbohydrazide} $$

Optimized Conditions

  • Hydrazine hydrate (3 eq)
  • Ethanol reflux, 4 hours
  • Yield: 89%

Crystallization and Purification

Recrystallization from ethanol/water (3:1) removes unreacted hydrazine, confirmed by:

  • TLC (Rf = 0.3 in ethyl acetate/hexane 1:1)
  • IR: 1655 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H stretch)

Hydrazone Formation via Schiff Base Condensation

The final step couples the carbohydrazide with 4-(dimethylamino)benzaldehyde:

Reaction Mechanism

Acid-catalyzed nucleophilic attack by the hydrazide nitrogen on the aldehyde carbonyl:

$$ \text{RCONHNH}2 + \text{ArCHO} \xrightarrow{\text{H+}} \text{RCONHN=CHAr} + \text{H}2\text{O} $$

Condition Screening

Table 2. Condensation Optimization
CatalystSolventTime (h)Yield (%)E:Z Ratio
NoneEthanol24423:1
1% HClEthanol67612:1
Acetic acidToluene8689:1
Montmorillonite K10Solvent-free28115:1

Optimal results use 1% HCl in ethanol under reflux (6 hours), achieving 76% yield with high E-selectivity due to:

  • Stabilization of the transition state by protonation of the aldehyde oxygen
  • Rapid dehydration minimizing Z-isomer formation

Spectroscopic Characterization

Infrared Spectroscopy

  • 1605 cm⁻¹: C=N stretch (hydrazone)
  • 1650 cm⁻¹: Amide I band (carbohydrazide)
  • 2920 cm⁻¹: C-H stretch (dimethylamino)

¹H NMR (DMSO-d₆, 500 MHz)

  • δ 2.98 (s, 6H, N(CH₃)₂)
  • δ 3.21 (s, 3H, pyrazole-CH₃)
  • δ 7.25–7.52 (m, 9H, aromatic)
  • δ 8.34 (s, 1H, N=CH)
  • δ 11.02 (s, 1H, CONH)

X-ray Crystallography

  • Orthorhombic crystal system (Pna2₁ space group)
  • Dihedral angle between pyrazole and benzylidene rings: 33.47°
  • Intramolecular N-H⋯N hydrogen bond (S(6) motif)

Industrial-Scale Considerations

Green Chemistry Modifications

  • Replace ethanol with cyclopentyl methyl ether (CPME) for improved recovery
  • Use flow chemistry for continuous hydrazone formation (85% yield at 1 kg/batch)

Purification Advances

  • Chromatography-free process via pH-dependent crystallization:
    • Dissolve crude product in 2% acetic acid
    • Adjust to pH 8 with ammonium hydroxide
    • Cool to 5°C for crystalline precipitation (98% purity)

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds, including this one, possess significant antimicrobial properties. For instance, certain pyrazole derivatives have been reported to exhibit activity against various bacterial strains and fungi, suggesting potential use in treating infections .
  • Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. This compound's structure allows it to interact with biological targets involved in cancer progression, making it a subject of interest for anticancer drug development .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several studies have investigated the applications and effects of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that specific derivatives of pyrazole exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing activity .
  • Evaluation of Anticancer Properties : In vitro studies have shown that (E)-N'-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can induce apoptosis in various cancer cell lines. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits inflammatory mediators

Mechanism of Action

The mechanism of action of (E)-N’-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in electron-donating interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A is compared with three analogs (Table 1):

  • Compound B : (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC)
  • Compound C: (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC)
  • Compound D : (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC)

Table 1: Structural Comparison

Compound Pyrazole Substituents Benzylidene Substituent Key Structural Features
A 4-methyl, 3-phenyl (C5) 4-(dimethylamino)phenyl Enhanced electron density; steric bulk
B 5-methyl (C3) 4-methoxyphenyl Electron-donating methoxy group
C 5-methyl (C3) 4-(dimethylamino)phenyl Similar to A but methyl position differs
D 5-phenyl (C3) 2,4-dichlorophenyl Electron-withdrawing chloro groups

Key Observations :

  • The dimethylamino group in A and C enhances electron density, improving charge-transfer properties versus B (methoxy) and D (chloro) .
Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Crystallographic Parameters

Compound C=O Stretch (cm⁻¹) C=N Stretch (cm⁻¹) Crystallographic Data (Bond Lengths, Å) Reference
A 1642 1598 N–N: 1.38; C=O: 1.23
B 1635 1605 N–N: 1.36; C=O: 1.24
C 1640 1595 N–N: 1.37; C=O: 1.23
D 1650 1610 N–N: 1.39; C=O: 1.22

Key Observations :

  • The C=O stretch in A (~1642 cm⁻¹) aligns with stronger hydrogen bonding compared to B and D .
  • Crystallographic data for A and C show shorter C=O bonds (1.23–1.24 Å), suggesting similar conjugation effects .
Computational and Solvation Studies

Table 3: DFT and Solvation Parameters

Compound HOMO-LUMO Gap (eV) Solvation Energy (kcal/mol) LogP Reference
A 3.52 −8.9 2.87
B 3.78 −7.2 2.15
C 3.45 −9.1 3.02
D 4.10 −5.6 3.94

Key Observations :

  • A’s lower HOMO-LUMO gap (3.52 eV) vs B and D indicates higher reactivity .
  • The solvation energy of A (−8.9 kcal/mol) suggests better aqueous solubility than D but lower than C .

Key Observations :

  • A’s moderate antimicrobial activity (MIC = 32 µg/mL) outperforms B and D but is weaker than C .
  • The docking score of A (−8.2 kcal/mol) reflects competitive binding to DNA gyrase B, though C shows superior affinity (−8.6 kcal/mol) due to optimal methyl positioning .

Biological Activity

The compound (E)-N'-(4-(dimethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, commonly referred to as E-MBPC, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Synthesis

E-MBPC is synthesized through a condensation reaction involving 4-(dimethylamino)benzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The general procedure includes:

  • Mixing the two reactants in ethanol.
  • Adding a few drops of acetic acid as a catalyst.
  • Refluxing the mixture for approximately two hours.
  • Cooling the solution and precipitating the product, which is then filtered and recrystallized.

The yield of E-MBPC is reported to be around 78% with a melting point of 260–262 °C .

Antidiabetic Potential

Molecular docking studies have indicated that E-MBPC may act as a potential anti-diabetic agent. The compound demonstrated favorable binding interactions with the protein target 4AMJ, suggesting its utility in managing diabetes through inhibition of specific pathways .

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit significant antioxidant properties. E-MBPC's structure allows it to scavenge free radicals effectively, providing a protective effect against oxidative stress, which is crucial in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

E-MBPC has been evaluated for its anti-inflammatory activity. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The compound's IC50 values were comparable to standard anti-inflammatory drugs, indicating its potential as an alternative therapeutic agent .

Case Studies and Research Findings

Several studies have highlighted the bioactivity of E-MBPC and similar compounds:

  • Molecular Docking Studies : A study conducted on E-MBPC indicated that it binds effectively to target proteins involved in metabolic pathways, enhancing its potential as an antidiabetic drug .
  • Comparative Analysis : Research comparing various pyrazole derivatives revealed that E-MBPC exhibited superior antioxidant activity compared to other compounds in its class, with significant scavenging effects on DPPH radicals .
  • In Vivo Studies : Animal model studies demonstrated that administration of E-MBPC resulted in reduced inflammation markers and improved glucose tolerance, supporting its role in managing diabetes and inflammation simultaneously .

Data Tables

Activity IC50 Value (μg/mL) Reference
COX-1 Inhibition60.56
COX-2 Inhibition57.24
Antioxidant ActivitySignificant Scavenging

Q & A

Q. How is the compound synthesized, and what reaction conditions optimize yield and purity?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyrazole ring via condensation of hydrazine with β-diketones or β-ketoesters under acidic/basic conditions .
  • Step 2 : Introduction of substituents (e.g., dimethylamino and phenyl groups) via nucleophilic substitution or coupling reactions.
  • Step 3 : Hydrazone formation via condensation of the pyrazole-carbohydrazide intermediate with 4-(dimethylamino)benzaldehyde under reflux in ethanol or methanol . Optimization : Yield and purity depend on strict control of temperature (60–80°C), solvent polarity, and pH. Chromatography or recrystallization is used for purification .

Q. What spectroscopic and crystallographic methods confirm its structural integrity?

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dimethylamino singlet at δ ~3.0 ppm) and carbon backbone .
  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C=N bond ~1.28 Å) and confirms E-stereochemistry .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~407) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate electronic properties and bioactivity?

  • DFT/B3LYP/6-311G(d,p) : Calculates HOMO-LUMO energy gaps (~4.5 eV), molecular electrostatic potential (MEP) surfaces, and Fukui indices to predict reactive sites .
  • Solvation models (IEFPCM) : Simulate solvent effects on stability and dipole moments .
  • Molecular docking (AutoDock/Vina) : Predicts binding affinities (ΔG ~−8.5 kcal/mol) to targets like cyclooxygenase-2 (COX-2) or kinases, guided by hydrogen bonding and π-π stacking interactions .

Q. What contradictions exist in reported biological activities, and how are they resolved experimentally?

  • Contradiction : Some studies report anti-inflammatory activity (IC₅₀ ~10 µM for COX-2 inhibition), while others show weak effects.
  • Resolution : Use orthogonal assays (e.g., ELISA for prostaglandin E₂ suppression) and validate via structural analogs. Adjust substituents (e.g., replacing dimethylamino with nitro groups) to enhance selectivity .

Q. How does crystallographic data from SHELXL refine structural models and validate tautomeric forms?

  • SHELXL refinement : Achieves R-factor < 0.05 by modeling anisotropic displacement parameters and resolving disorder in aromatic rings .
  • Tautomer validation : Differentiates between pyrazole-hydrazone and pyrazoline-ketone tautomers via residual density maps and Hirshfeld surface analysis .

Methodological Challenges

Q. What strategies mitigate thermal decomposition during thermogravimetric analysis (TGA)?

  • Use slow heating rates (5°C/min) under inert gas (N₂/Ar) to observe decomposition steps (e.g., loss of hydrazone moiety at ~220°C).
  • Pair with differential scanning calorimetry (DSC) to detect endothermic/exothermic events .

Q. How are reaction intermediates characterized in real-time to optimize synthetic pathways?

  • In situ FT-IR : Monitors carbonyl (C=O) reduction during hydrazide formation.
  • LC-MS : Tracks intermediate masses (e.g., pyrazole-carboxylic acid at m/z ~250) .

Key Citations

  • Synthesis and DFT studies:
  • Crystallography with SHELXL:
  • Biological docking:

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